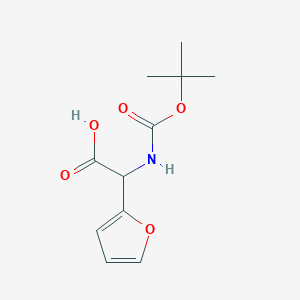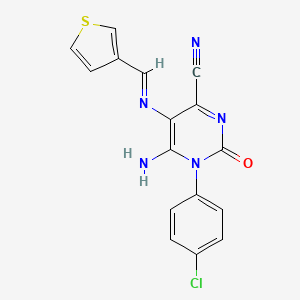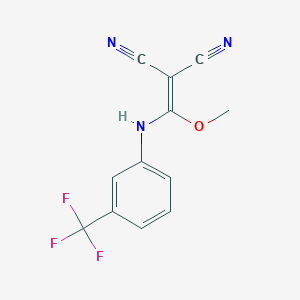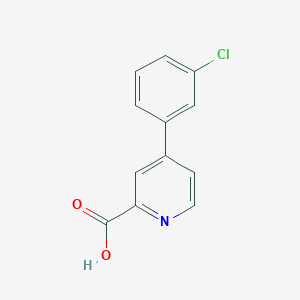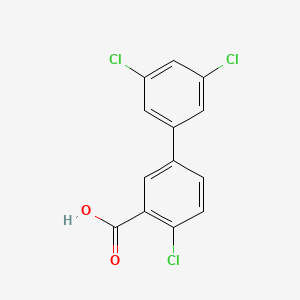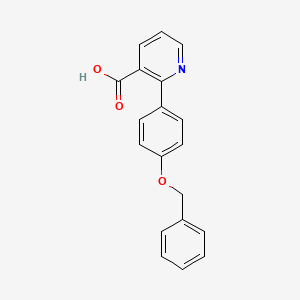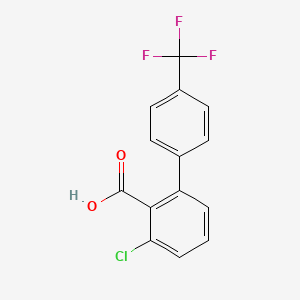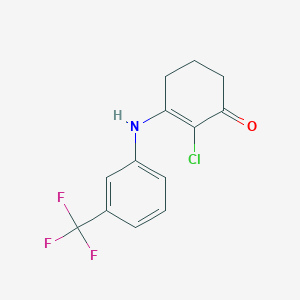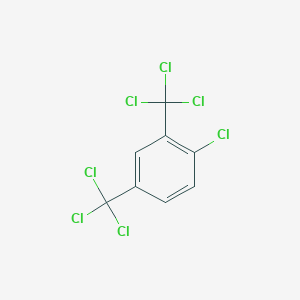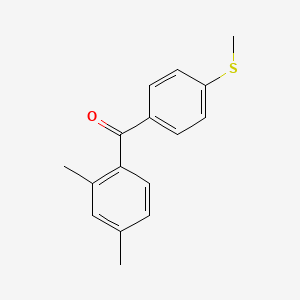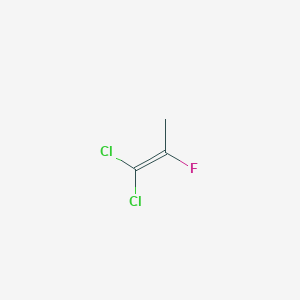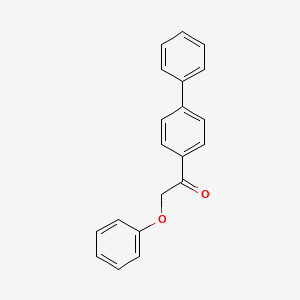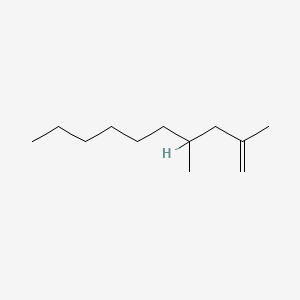![molecular formula C13H8CrO6 B6363483 [(Methoxy)(phenyl)]carbene chromium pentacarbonyl CAS No. 27436-93-7](/img/structure/B6363483.png)
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl (MPCP) is a molecular compound composed of chromium, carbene, and pentacarbonyl. It is a type of organometallic compound in which the metal is directly bonded to an organic group. MPCP is found in a variety of applications, ranging from its use in organic synthesis to its potential use in drug discovery and development. Its unique properties make it a valuable tool for scientists and researchers, and its versatility has led to a variety of scientific applications.
Scientific Research Applications
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl has a variety of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used in the synthesis of polymers and other materials. In addition, this compound has been used in the development of catalysts for organic reactions, such as the Grubbs-Hoveyda cross-coupling reaction. Additionally, this compound has been used in the development of new catalysts for asymmetric hydrogenation reactions.
Mechanism of Action
The mechanism of action of [(Methoxy)(phenyl)]carbene chromium pentacarbonyl is not well understood. However, it is believed to be related to its ability to bind to the metal center and form a strong coordination complex. This complex can then react with other molecules, such as aryl halides, to form the desired product. In addition, the coordination complex can act as a catalyst to speed up the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be non-toxic in animal studies, and it is not believed to have any adverse effects on humans. Additionally, this compound has been shown to be non-mutagenic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl has several advantages for use in laboratory experiments. It is highly soluble in organic solvents and is relatively stable in air. Additionally, it is relatively inexpensive and can be easily synthesized from readily available starting materials. However, this compound is also limited by its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
The potential applications of [(Methoxy)(phenyl)]carbene chromium pentacarbonyl are vast and varied. In the future, it may be used in the synthesis of a variety of organic compounds, such as drugs and pharmaceuticals. It may also be used to develop new catalysts for asymmetric hydrogenation reactions. Additionally, this compound may be used to develop new catalysts for organic reactions, such as the Grubbs-Hoveyda cross-coupling reaction. Finally, this compound may be used in the development of materials, such as polymers, for a variety of applications.
Synthesis Methods
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl can be synthesized by a variety of methods, including the Grubbs-Hoveyda cross-coupling reaction and the Buchwald-Hartwig amination. In the Grubbs-Hoveyda reaction, a chromium(III) reagent is reacted with a palladium catalyst and an alkyl halide to form an organometallic intermediate. This intermediate is then reacted with an aryl halide to form the desired product, this compound. The Buchwald-Hartwig amination is a palladium-catalyzed reaction in which an aryl halide is reacted with an amine to form an organometallic intermediate, which is then reacted with a chromium(III) reagent to form this compound.
properties
IUPAC Name |
carbon monoxide;[methoxy(phenyl)methylidene]chromium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O.5CO.Cr/c1-9-7-8-5-3-2-4-6-8;5*1-2;/h2-6H,1H3;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRINVHFSLAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=[Cr])C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8CrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27436-93-7 |
Source


|
| Record name | Pentacarbonyl(alpha-methoxybenzylidene)chromium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027436937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

